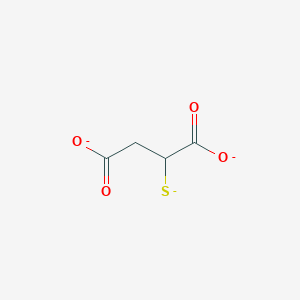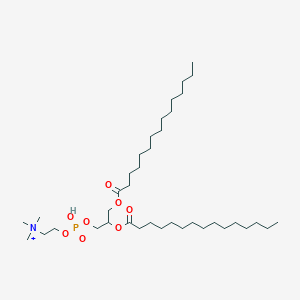
Phenol, 2,4,6-trichloro-3-(2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,4,6-trichloro-3-(2-phenylethyl)- is a natural product found in Riccardia marginata with data available.
Aplicaciones Científicas De Investigación
Polymer Membrane Development : Qing Li et al. (2014) synthesized 2,4,6-Tri(dimethylaminomethyl)-phenol and incorporated it onto poly(2,6-dimethyl-1,4-phenylene oxide) to create a novel polymer membrane with high conductivity and low swelling ratio. This development has potential applications in various membrane technologies (Li et al., 2014).
Reactivity in Water Treatment : K. L. Rule et al. (2005) studied the reactivity of triclosan, a compound related to phenol, with free chlorine under water treatment conditions, highlighting the formation of various chlorinated phenol derivatives. This research is relevant for understanding the chemical transformations of phenol derivatives in water treatment processes (Rule et al., 2005).
Chemical Reactivity Studies : Investigations by V. Heasley et al. (2004) into the reactivities and orientations of phenols, including 2,4,6-trichlorophenol, with chloramines, provide insights into the chemical behavior of phenolic compounds in water contaminants and humic acid models (Heasley et al., 2004).
Chemical Modification of Phenols : Research by Rotimi Sheyi et al. (2020) on 2,4,6-Trichloro-1,3,5-triazine (TCT) interacting with phenol, thiol, and amine, offers valuable information on the chemical modification and reactivity of phenol compounds in various conditions (Sheyi et al., 2020).
Environmental Monitoring Techniques : X. Ye et al. (2005) developed a method using isotope dilution and HPLC-MS/MS for determining environmental phenols, including 2,4,6-trichlorophenol, in urine. This has applications in environmental monitoring and epidemiological studies (Ye et al., 2005).
Catalysis and Synthesis : N. Iranpoor and F. Panahi (2015) demonstrated a method for C-O bond activation of phenolic compounds using 2,4,6-trichloro-1,3,5-triazine, applicable in catalysis and synthetic chemistry (Iranpoor & Panahi, 2015).
Chemical Synthesis and Analysis : Kunio Okamoto et al. (1974) investigated the phenolysis of 1-phenylethyl chloride in various phenols, including studies on the steric courses and chemical distributions. Such research aids in understanding the complex reactions involving phenol derivatives in synthetic chemistry (Okamoto et al., 1974).
Propiedades
Número CAS |
681456-07-5 |
|---|---|
Fórmula molecular |
C14H11Cl3O |
Peso molecular |
301.6 g/mol |
Nombre IUPAC |
2,4,6-trichloro-3-(2-phenylethyl)phenol |
InChI |
InChI=1S/C14H11Cl3O/c15-11-8-12(16)14(18)13(17)10(11)7-6-9-4-2-1-3-5-9/h1-5,8,18H,6-7H2 |
Clave InChI |
NBHKKIREHHFVBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=C(C(=C(C=C2Cl)Cl)O)Cl |
SMILES canónico |
C1=CC=C(C=C1)CCC2=C(C(=C(C=C2Cl)Cl)O)Cl |
Sinónimos |
2,4,6-trichloro-3-hydroxybibenzyl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-bromo-2-thiophenyl)sulfonyl-methylamino]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1228661.png)
![1-[(6-Methoxy-2-furo[2,3-b]quinolinyl)-oxomethyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1228663.png)
![ethyl 4-[(2-isobutyl-9-methyl-1-oxo-2,9-dihydro-1H-beta-carbolin-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B1228664.png)
![N-[[4-[[4-(4-fluorophenyl)-1-piperazinyl]-oxomethyl]cyclohexyl]methyl]-2-thiophenesulfonamide](/img/structure/B1228667.png)
![N-(4-Bromo-2-methylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B1228669.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1228673.png)

![2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone](/img/structure/B1228676.png)
![2-[[[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione](/img/structure/B1228679.png)




